Cas no 2228441-69-6 (1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid)
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid
- EN300-2002174
- 2228441-69-6
-
- Inchi: 1S/C12H12ClF2NO2/c13-9-3-1-2-8(16-9)11(10(17)18)4-6-12(14,15)7-5-11/h1-3H,4-7H2,(H,17,18)
- InChI Key: CSIXSPUOSZXFOX-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C2(C(=O)O)CCC(CC2)(F)F)=N1
Computed Properties
- Exact Mass: 275.0524626g/mol
- Monoisotopic Mass: 275.0524626g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 50.2Ų
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2002174-1g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 1g |
$1729.0 | 2023-09-16 | ||
| Enamine | EN300-2002174-5g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 5g |
$5014.0 | 2023-09-16 | ||
| Enamine | EN300-2002174-10g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 10g |
$7435.0 | 2023-09-16 | ||
| Enamine | EN300-2002174-0.05g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 0.05g |
$1452.0 | 2023-09-16 | ||
| Enamine | EN300-2002174-0.1g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 0.1g |
$1521.0 | 2023-09-16 | ||
| Enamine | EN300-2002174-0.25g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 0.25g |
$1591.0 | 2023-09-16 | ||
| Enamine | EN300-2002174-0.5g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 0.5g |
$1660.0 | 2023-09-16 | ||
| Enamine | EN300-2002174-1.0g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 1g |
$1729.0 | 2023-06-02 | ||
| Enamine | EN300-2002174-2.5g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 2.5g |
$3389.0 | 2023-09-16 | ||
| Enamine | EN300-2002174-5.0g |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid |
2228441-69-6 | 5g |
$5014.0 | 2023-06-02 |
1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid
1-(6-Chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic Acid (CAS No: 2228441-69-6)
1-(6-Chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid is a highly specialized organic compound with the CAS registry number 2228441-69-6. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug development. The molecule consists of a cyclohexane ring substituted with a carboxylic acid group at position 1 and two fluorine atoms at positions 4 and 5. Additionally, the compound features a 6-chloropyridin-2-yl group attached to the cyclohexane ring, which introduces electronic and steric effects that are critical for its biological activity.
Recent studies have highlighted the importance of fluorine substitution in organic compounds, particularly in modulating pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The presence of two fluorine atoms in this compound suggests that it may exhibit enhanced stability and improved pharmacokinetic profiles compared to its non-fluorinated counterparts. Furthermore, the chloropyridine moiety is known to contribute to various biological activities, including antimicrobial and antitumor effects.
The synthesis of 1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the chloropyridine derivative. This is followed by coupling reactions to introduce the cyclohexane ring with appropriate substituents. The introduction of fluorine atoms is achieved through electrophilic substitution or other fluorination techniques, depending on the specific conditions required for optimal yields.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Researchers have explored its ability to inhibit key enzymes involved in various disease pathways, such as kinases and proteases. For instance, recent studies have demonstrated that this compound exhibits selective inhibition against certain cancer-related kinases, making it a valuable candidate for further preclinical testing.
In addition to its pharmacological applications, this compound has also been investigated for its role in agrochemicals. The chloropyridine moiety has been shown to possess insecticidal properties, which could be harnessed for developing eco-friendly pest control agents. However, further research is needed to optimize its efficacy and safety profile for agricultural use.
From an analytical standpoint, the characterization of 1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid has been carried out using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These analyses have provided critical insights into its molecular structure and purity, ensuring that it meets the rigorous standards required for pharmaceutical and agricultural applications.
Looking ahead, ongoing research aims to explore the stereochemical properties of this compound and their impact on biological activity. Stereoisomerism is a crucial factor in determining drug efficacy and safety; therefore, understanding the relationship between stereochemistry and activity will be essential for optimizing this compound's therapeutic potential.
In conclusion, 1-(6-chloropyridin-2-yl)-4,4-difluorocyclohexane-1-carboxylic acid (CAS No: 2228441-69-6) represents a significant advancement in organic synthesis with promising applications across multiple industries. Its unique structure and functional groups make it a versatile building block for developing novel drugs and agrochemicals. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine and agriculture.
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